17-Methyloctadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a biomarker:

- Researchers have studied 17-methyloctadecanoic acid as a potential biomarker for certain diseases, such as Niemann-Pick disease type C []. This is a rare genetic disorder that affects how cholesterol is transported and metabolized in the body.

In studies of fat metabolism:

- Scientists have investigated the effects of 17-methyloctadecanoic acid on fat metabolism in animals and cell cultures []. These studies aim to better understand how the body absorbs, transports, and stores different types of fats.

As a potential pharmaceutical agent:

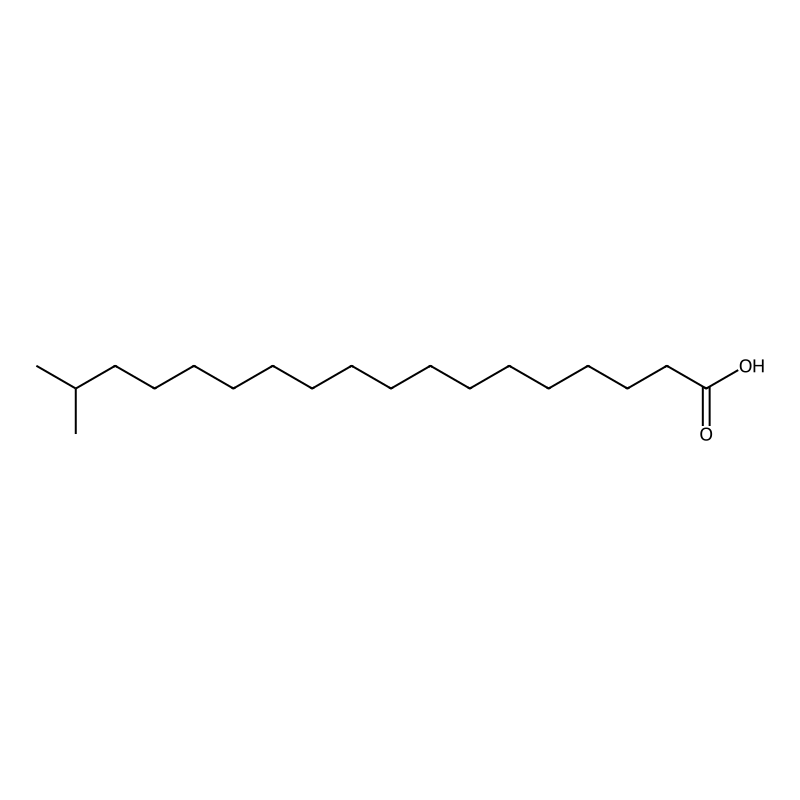

17-Methyloctadecanoic acid, also known as isononadecanoic acid or 17-methylstearate, is a branched-chain saturated fatty acid with the chemical formula and a molecular weight of approximately 298.5 g/mol. This compound belongs to the class of long-chain fatty acids, which are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. The unique feature of 17-methyloctadecanoic acid is the methyl substituent located at the 17th carbon atom in its chain, distinguishing it from other fatty acids such as stearic acid, which lacks this branching .

- Information on the safety hazards of 17-MOA is not currently available in scientific databases. As with any new compound, following safe laboratory practices is recommended when handling it.

- Esterification: Reacting with alcohols to form esters.

- Hydrogenation: Undergoing hydrogenation to form saturated fatty acids.

- Oxidation: Being oxidized to form corresponding carboxylic acids or aldehydes.

- Peroxidation: In biological systems, it may undergo lipid peroxidation, leading to the formation of reactive oxygen species .

Research indicates that 17-methyloctadecanoic acid exhibits several biological activities. It has been implicated in lipid metabolism and transport processes within organisms. Additionally, its presence has been noted in various biological systems, including mouse meibomian glands and certain fungi, suggesting potential roles in cellular functions and metabolic pathways .

The synthesis of 17-methyloctadecanoic acid can be achieved through several methods:

- Chemical Synthesis: The original synthesis was reported using organometallic compounds reacting with acid chlorides of half esters. This method allows for the construction of long aliphatic chains with branching at specific positions .

- Biological Synthesis: Certain microorganisms and plants are capable of biosynthesizing this compound through metabolic processes involving fatty acid elongation and methylation reactions .

17-Methyloctadecanoic acid has various applications across different fields:

- Biochemistry: Used in studies related to lipid metabolism and cellular function.

- Pharmaceuticals: Investigated for potential therapeutic roles due to its unique structural properties.

- Food Industry: Explored for its potential as a food additive or preservative due to its fatty acid profile .

Several compounds share structural similarities with 17-methyloctadecanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Stearic Acid | Linear Saturated Fatty Acid | No branching; C18 chain |

| Palmitic Acid | Linear Saturated Fatty Acid | No branching; C16 chain |

| 16-Methylhexadecanoic Acid | Branched Saturated Fatty Acid | Methyl group at C16 |

| 18-Methyloctadecanoic Acid | Branched Saturated Fatty Acid | Methyl group at C18 |

17-Methyloctadecanoic acid is unique due to its specific methyl branching at the 17th position, which influences its physical and biochemical properties compared to both linear and other branched-chain fatty acids .

Molecular Formula and Mass Characteristics

17-Methyloctadecanoic acid possesses a molecular formula of C₁₉H₃₈O₂, representing a branched-chain saturated fatty acid with nineteen carbon atoms, thirty-eight hydrogen atoms, and two oxygen atoms [1] [2] [3]. The compound exhibits an average molecular weight of 298.5038 daltons, with a monoisotopic molecular weight of 298.28718046 daltons [4] [1]. The exact mass determination shows precise values that distinguish this compound from its structural isomers [2] [4].

The molecular composition analysis reveals that 17-methyloctadecanoic acid belongs to the class of long-chain fatty acids, specifically those containing between thirteen and twenty-one carbon atoms in their aliphatic tail structure [4] [16]. The compound carries the Chemical Abstracts Service registry number 2724-59-6 and is also known by alternative nomenclature including 17-methylstearic acid and isononadecanoic acid [1] [3] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₃₈O₂ | [1] |

| Average Molecular Weight | 298.5038 Da | [4] |

| Monoisotopic Molecular Weight | 298.28718046 Da | [4] |

| Chemical Abstracts Service Number | 2724-59-6 | [1] |

| European Community Number | 636-649-7 | [1] |

Structural Configuration and Branching Pattern

The structural architecture of 17-methyloctadecanoic acid features a linear eighteen-carbon chain with a methyl branch located at the seventeenth carbon position [1] [3] [42]. This branching pattern classifies the compound as an iso-branched fatty acid, where the methyl substituent is positioned on the penultimate carbon atom of the main chain [42]. The branching occurs specifically at carbon-17, creating a terminal isopropyl group that distinguishes this fatty acid from straight-chain stearic acid [7] [11].

The compound exhibits the International Union of Pure and Applied Chemistry name "17-methyloctadecanoic acid" and possesses the Simplified Molecular Input Line Entry System notation CC(C)CCCCCCCCCCCCCCCC(O)=O [1] [4] [22]. The International Chemical Identifier representation is InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) [1] [7] [22].

The branched-chain structure consists of a main hydrocarbon chain with a carboxylic acid head group and a single methyl branch, which represents the most common type of branching occurring in naturally occurring fatty acids [42] [13]. This structural modification influences the compound's physical and chemical properties compared to its straight-chain analog octadecanoic acid [11] [20].

Physical Properties

Melting and Boiling Points

17-Methyloctadecanoic acid demonstrates distinct thermal properties that reflect its branched-chain structure [6] [7]. The compound exhibits a melting point ranging from 66.5°C to 67.8°C, with specific literature values reporting 67.3-67.8°C [7] and 67.5°C [45]. The National Institute of Standards and Technology reports a fusion temperature of 340.7 Kelvin (67.55°C) with an uncertainty of ±1 Kelvin [6].

The boiling point of 17-methyloctadecanoic acid has been determined through experimental measurements and computational estimations [44] [45]. Under reduced pressure conditions of 0.3 millimeters of mercury, the compound boils at 180°C [44]. At atmospheric pressure, the estimated boiling point reaches 380.63°C [45]. These thermal characteristics demonstrate the compound's stability at elevated temperatures typical of long-chain fatty acids [47] [49].

| Thermal Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 67.3-67.8°C | Standard pressure | [7] |

| Melting Point | 66.5-67°C | Standard pressure | [44] |

| Boiling Point | 180°C | 0.3 mmHg | [44] |

| Boiling Point | 380.63°C | Estimated, 1 atm | [45] |

Solubility Profile

The solubility characteristics of 17-methyloctadecanoic acid reflect its amphiphilic nature, with distinct behavior in polar and nonpolar solvents [11] [45]. The compound demonstrates very limited water solubility, consistent with other long-chain fatty acids [11] [34]. In organic solvents, 17-methyloctadecanoic acid shows appreciable solubility with specific values reported for various systems [45].

Solubility data indicates that the compound dissolves in dimethylformamide at concentrations up to 30 milligrams per milliliter, in dimethyl sulfoxide at 10 milligrams per milliliter, and in ethanol at 20 milligrams per milliliter [45]. The compound remains insoluble in water but demonstrates solubility in nonpolar organic solvents, following typical patterns observed for saturated fatty acids [11] [12].

The logarithm of the partition coefficient (log P) has been calculated as 8.22, indicating highly lipophilic character [4] [12]. This value suggests strong preference for lipid phases over aqueous environments, consistent with the compound's role in biological membrane systems [4].

Stability Parameters

17-Methyloctadecanoic acid exhibits chemical stability characteristics typical of saturated fatty acids [14] [47]. The compound demonstrates thermal stability under normal storage conditions, with recommended storage temperatures between 2-8°C to maintain optimal stability [45]. Material safety documentation indicates that the product remains stable at normal storage and handling conditions [14].

The compound shows resistance to thermal degradation at moderate temperatures, with studies on long-chain fatty acids indicating minimal degradation (less than 1%) during thermal hydrolysis at temperatures below 140°C for 30-minute exposures [47] [49]. At elevated temperatures of 140°C and 160°C for extended periods of 8 hours, saturated fatty acids including those with similar chain lengths undergo uniform degradation to shorter-chain products [47] [49].

Chemical stability assessments reveal that 17-methyloctadecanoic acid avoids contact with strong oxidizers and demonstrates compatibility with standard laboratory and industrial handling procedures [14]. The compound's stability profile supports its utility in various analytical and synthetic applications requiring consistent chemical behavior over time [14].

Spectroscopic and Analytical Characteristics

Nuclear Magnetic Resonance Spectral Profile

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 17-methyloctadecanoic acid through both proton and carbon-13 analysis [19] [21]. The Human Metabolome Database contains comprehensive nuclear magnetic resonance spectral data for this compound, including one-dimensional carbon-13 spectra acquired at 1000 megahertz in aqueous solution [19]. These spectroscopic parameters enable precise identification and quantification of the compound in complex mixtures [19].

The nuclear magnetic resonance characteristics reflect the compound's branched-chain structure, with distinctive signals corresponding to the terminal isopropyl group and the linear alkyl chain segments [19] [21]. Peak assignments and spectral interpretation allow for unambiguous identification of the methyl branch position and confirmation of the overall molecular structure [19].

Predicted nuclear magnetic resonance properties include specific chemical shift patterns that distinguish 17-methyloctadecanoic acid from other fatty acid isomers [19]. The spectroscopic database provides downloadable peak lists, peak assignments, and spectral processing files in multiple formats including nmrML and JCAMP-DX standards [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 17-methyloctadecanoic acid reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis [8] [17] [21]. The compound exhibits specific collision cross-section values for various ionization adducts, with predicted values ranging from 177.9 to 208.2 square angstroms depending on the ionization mode [8].

Key mass spectral fragments include the molecular ion peak at mass-to-charge ratio 298, corresponding to the intact molecular structure [17] [21]. Characteristic fragmentation involves loss of the carboxyl group and cleavage at various positions along the alkyl chain, producing diagnostic fragment ions that confirm the branched-chain structure [17] [27].

The mass spectrometry database for 17-methyloctadecanoic acid methyl ester provides additional fragmentation information, with electron ionization producing characteristic breakdown patterns that distinguish this compound from structural isomers [17]. These fragmentation patterns serve as fingerprints for compound identification in complex biological and synthetic samples [17] [21].

| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 299.29445 | 184.6 | [8] |

| [M+Na]⁺ | 321.27639 | 185.8 | [8] |

| [M-H]⁻ | 297.27989 | 181.1 | [8] |

| [M+NH₄]⁺ | 316.32099 | 199.2 | [8] |

Infrared Spectroscopy Features

Infrared spectroscopy of 17-methyloctadecanoic acid reveals characteristic absorption bands that confirm the presence of functional groups and structural features [23] [44]. The carbonyl stretching vibration appears at 1700 wavenumbers, typical of carboxylic acid groups in fatty acid structures [44]. Additional characteristic bands occur at 1379, 1284, and 1236 wavenumbers, corresponding to various carbon-hydrogen and carbon-oxygen stretching and bending modes [44].

The infrared spectrum exhibits the broad hydroxyl stretching absorption typical of carboxylic acids, spanning the region from 2500 to 3300 wavenumbers [30] [35] [37]. This broad absorption results from strong hydrogen bonding between carboxylic acid dimers, a characteristic feature that distinguishes carboxylic acids from other carbonyl-containing compounds [35] [37].

Methyl and methylene carbon-hydrogen stretching vibrations appear in the 2850 to 2960 wavenumber region, with specific patterns reflecting the branched-chain structure [34] [44]. The antisymmetric and symmetric methyl stretching modes provide information about the terminal isopropyl group, while methylene stretching bands correspond to the linear alkyl chain segments [34].

Historical Synthetic Approaches

The first synthesis of 17-methyloctadecanoic acid was reported by Cason in 1942, establishing the foundational methodology for preparing this branched-chain fatty acid [1] [2] [3] [4]. The original Cason method employed organometallic compounds reacting with acid chlorides of half esters, allowing for the construction of long aliphatic chains with specific branching at the 17th position . This pioneering approach utilized the organocadmium chemistry that was prevalent in the early 1940s, involving the reaction of cadmium reagents with acid chlorides to form ketones, which were subsequently reduced using the Clemmensen reduction procedure [2] [6].

The historical significance of this methodology cannot be overstated, as it represented the first successful synthesis of a terminally methyl-branched octadecanoic acid. The approach involved multiple steps including the formation of β-carbomethoxypropionyl chloride intermediates and subsequent organometallic coupling reactions [2]. While the overall yields were not extensively documented in the original work, the method provided a reliable route to the target compound and established the basic principles for branched fatty acid synthesis that would influence subsequent methodological developments.

Early extensions of the Cason methodology included variations using different organometallic reagents and alternative reduction conditions. The synthesis typically required elevated temperatures and extended reaction times, reflecting the limitations of the chemical methodology available during that era [3] [4]. Despite these constraints, the historical approach successfully demonstrated the feasibility of constructing complex branched fatty acid structures through rational synthetic design.

Contemporary Synthetic Pathways

Chemical Synthesis Routes

Modern synthetic approaches to 17-methyloctadecanoic acid have evolved significantly from the original Cason methodology, incorporating advanced organometallic chemistry and improved reaction conditions. The most prominent contemporary method involves the use of trimethylsilyl acetylene as a key building block in acetylide coupling reactions [7] [8] [9].

The trimethylsilyl acetylene approach represents a highly efficient strategy for constructing the 17-methyloctadecanoic acid framework. This methodology typically begins with the coupling of trimethylsilyl acetylene to a long-chain protected bromoalcohol, followed by a second acetylide coupling to a short-chain iso bromoalkane [7]. The process involves initial protection of hydroxyl groups using dihydropyranyl protecting groups, followed by metal-halogen exchange and acetylide formation using n-butyllithium in tetrahydrofuran-hexamethylphosphoramide solvent systems [7].

Sequential deprotection and functional group transformations lead to the formation of the desired 17-methyloctadecanoic acid structure. The trimethylsilyl group is typically removed using tetrabutylammonium fluoride, and final oxidation of alcohol intermediates is accomplished using pyridinium dichromate in dimethylformamide [7]. This approach has demonstrated overall yields ranging from 45% to 95% depending on the specific substrate and reaction conditions employed [7] [8].

The methylmagnesium bromide addition strategy involves heating the lactone with methylmagnesium bromide to form a tertiary alcohol intermediate, which is subsequently reduced using triethylsilane and boron trifluoride etherate [8]. Oxidation of the resulting alcohol using potassium permanganate with tetrabutylammonium bromide as phase transfer catalyst yields the desired fatty acid. This approach has achieved yields of 76-95% and represents one of the most practical methods for large-scale preparation [8].

Recent developments have also explored the use of Grignard reagent-derived organocopper complexes for fatty acid synthesis [10]. These methods involve the formation of copper ate complexes from methylcopper and primary or secondary Grignard reagents, which then react with esters of primary iodoalkylcarboxylic acids to provide branched fatty acid products with high efficiency [10].

Enzymatic Synthesis Methods

While the research literature reveals limited information specifically addressing enzymatic synthesis of 17-methyloctadecanoic acid, the broader field of enzymatic fatty acid synthesis provides relevant context for potential biocatalytic approaches [11] [12] [13]. Enzymatic synthesis methods for branched-chain fatty acids typically involve the modification of natural fatty acid biosynthetic pathways or the use of specialized enzymes capable of introducing methyl branches [11] [12].

Natural fatty acid biosynthesis involves fatty acid synthase complexes that sequentially add two-carbon units derived from malonyl-coenzyme A to growing fatty acid chains [14] [15] [16]. The introduction of methyl branches in biological systems occurs through specialized enzymes that can incorporate branched-chain amino acid-derived building blocks or through post-biosynthetic modification of existing fatty acid structures [11] [12].

Recent advances in metabolic engineering have demonstrated the potential for producing branched-chain fatty acids through engineered microbial systems [17] [18]. These approaches involve the expression of enzymes from branched-chain amino acid metabolism pathways in fatty acid-producing organisms, enabling the biosynthesis of iso- and anteiso-branched fatty acids [12] [18]. While specific enzymatic routes to 17-methyloctadecanoic acid have not been extensively reported, the principles established for other branched fatty acids suggest that such approaches may be feasible through appropriate pathway engineering.

The development of enzymatic synthesis methods for 17-methyloctadecanoic acid would likely require the identification or engineering of enzymes capable of introducing methyl branches at the 17th position of octadecanoic acid precursors. This could potentially involve the use of methyltransferases, radical-mediated enzymes, or specialized fatty acid modifying enzymes derived from organisms that naturally produce terminally branched fatty acids [13] [19].

Purification Techniques and Protocols

The purification of 17-methyloctadecanoic acid requires careful consideration of its physical and chemical properties, particularly its hydrophobic nature and susceptibility to oxidation [20] [21] [22]. Multiple purification techniques have been developed and optimized for this compound, each offering specific advantages depending on the scale of operation and required purity level.

Silica gel column chromatography represents the most widely used purification method for 17-methyloctadecanoic acid [23] [24] [25]. The technique exploits the differential adsorption of compounds based on their polarity and functional group characteristics. For 17-methyloctadecanoic acid, typical mobile phase systems involve gradients of hexanes and ethyl acetate, often with the addition of small amounts of acetic acid to improve peak shape and resolution [23]. The compound typically elutes with mobile phase compositions containing 78% hexanes, 20% ethyl acetate, and 2% acetic acid [23]. This method consistently achieves purities of 95-98% and is suitable for milligram to gram-scale purifications [24].

Recrystallization techniques have proven highly effective for achieving high-purity 17-methyloctadecanoic acid [8]. The compound exhibits favorable crystallization properties from ethanol and hexane solvent systems [8]. The recrystallization process involves dissolving the crude material in hot ethanol followed by slow cooling to promote crystal formation. Alternative approaches use 9:1 hexanes/ethyl acetate mixtures for crystallization [23]. This method typically yields purities of 98-99% and is particularly suitable for gram-scale purifications [8].

Preparative gas chromatography offers the highest resolution separation capability for 17-methyloctadecanoic acid, particularly when derivatized as its methyl ester [26] [27]. The method involves the use of specialized columns with high separation efficiency, enabling the isolation of compounds with purities exceeding 99% [28]. However, the technique is limited to milligram-scale preparations due to sample capacity constraints [28].

Liquid-liquid extraction protocols have been developed for larger-scale purifications [22] [29]. These methods typically employ hexane-water systems, taking advantage of the compound's hydrophobic nature and preferential partitioning into organic phases [22]. The technique involves acidification of aqueous solutions containing the compound followed by extraction with organic solvents [22]. Multiple extraction cycles are typically required to achieve quantitative recovery, and purities of 90-95% are commonly achieved [22].

Distillation techniques, while less commonly employed due to the compound's high boiling point, can be effective under high vacuum conditions [20]. The estimated boiling point of 380.63°C requires specialized equipment and careful temperature control to prevent thermal decomposition [20]. This method is suitable for gram-scale purifications and typically achieves purities of 95-98% [30].

Structural Verification Methods

Comprehensive structural verification of 17-methyloctadecanoic acid requires the application of multiple analytical techniques, each providing complementary information about molecular structure, purity, and identity [31] [25] [32]. The selection of appropriate verification methods depends on the specific analytical objectives and available instrumentation.

Gas chromatography-mass spectrometry represents the gold standard for identification and quantification of 17-methyloctadecanoic acid [33] [26] [27]. The compound is typically analyzed as its methyl ester derivative, which provides favorable chromatographic properties and distinctive mass spectral fragmentation patterns [33] [26]. The molecular ion peak appears at m/z 312 for the methyl ester (corresponding to molecular formula C₂₀H₄₀O₂), with characteristic fragment ions at m/z 74 and 87 arising from McLafferty rearrangement and α-cleavage processes [26]. Gas chromatographic separation is typically achieved using capillary columns with stationary phases such as RTX-5 or DB-Fatwax, with the compound eluting at retention times specific to the column and temperature program employed [26].

Nuclear magnetic resonance spectroscopy provides definitive structural information for 17-methyloctadecanoic acid [25] [34] [32]. Proton NMR spectroscopy in deuterated chloroform or pyridine reveals characteristic resonances for the terminal methyl groups, methylene protons, and the carboxylic acid proton [25]. The methyl branch at position 17 appears as a distinctive doublet pattern due to coupling with the adjacent methine proton [25]. Carbon-13 NMR spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon appearing around 180 ppm and the methyl carbons appearing in the aliphatic region [32]. Two-dimensional NMR experiments, including correlation spectroscopy and heteronuclear multiple-bond correlation, enable complete assignment of all carbon and proton resonances [25].

Infrared spectroscopy serves as a valuable complementary technique for functional group identification [20] [35]. The carboxylic acid functional group exhibits characteristic absorption bands, with the C=O stretch appearing at approximately 1697 cm⁻¹ [35]. Additional bands corresponding to O-H stretching (broad absorption around 3000-3500 cm⁻¹) and C-H stretching vibrations (2850-2950 cm⁻¹) provide supporting evidence for the proposed structure [36].

Mass spectrometry techniques beyond gas chromatography-mass spectrometry include liquid chromatography-tandem mass spectrometry and high-resolution mass spectrometry [37] [38]. These methods provide accurate mass measurements and detailed fragmentation information that can confirm molecular formulas and structural assignments [37]. Electrospray ionization in negative ion mode typically produces deprotonated molecular ions at m/z 297 for 17-methyloctadecanoic acid [37].

Melting point determination remains an important verification method for assessing compound purity and identity [1] [39]. Pure 17-methyloctadecanoic acid exhibits a sharp melting transition at 67.5°C [20] [39]. The sharpness of the melting point serves as an indicator of compound purity, with broad melting ranges suggesting the presence of impurities [1].

Physical property measurements, including density and refractive index determinations, provide additional verification data [20]. The compound exhibits an estimated density of 0.8865 g/cm³ at 70°C and a refractive index of 1.4466 [20] [39]. These values, while estimated, are consistent with the physical properties expected for a branched-chain fatty acid of this molecular weight and structure [20].

Historical and Contemporary Synthetic Developments

The evolution of synthetic methodologies for 17-methyloctadecanoic acid reflects broader advances in organic chemistry, particularly in organometallic chemistry and catalysis [1] [7] [8]. The progression from the original Cason methodology to contemporary approaches demonstrates significant improvements in efficiency, selectivity, and scalability [7] [8].

Early synthetic approaches were limited by the available organometallic reagents and reaction conditions [1] [40]. The use of organocadmium chemistry, while pioneering for its time, required harsh conditions and provided limited functional group tolerance [40]. Contemporary methods benefit from advances in palladium catalysis, improved organolithium chemistry, and better understanding of reaction mechanisms [7] [8].

The development of protecting group strategies has been particularly important for enabling selective transformations in complex fatty acid synthesis [7] [8]. The use of tetrahydropyranyl protecting groups and trimethylsilyl protecting groups has enabled the construction of complex molecular architectures with high selectivity [7].

Scale-up considerations have driven the development of more practical synthetic routes [8]. The lactone-based approaches, in particular, have been designed with large-scale preparation in mind, utilizing readily available starting materials and operationally simple procedures [8]. These developments have made 17-methyloctadecanoic acid more accessible for research applications and potential commercial uses.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant